molecular formula C14H21N3O2 B1444261 1-Methyl-3-(3-(pyrazin-2-yl)propyl)piperidine-3-carboxylic acid CAS No. 1361116-38-2

1-Methyl-3-(3-(pyrazin-2-yl)propyl)piperidine-3-carboxylic acid

Cat. No. B1444261
CAS RN: 1361116-38-2
M. Wt: 263.34 g/mol
InChI Key: HFPDPAFXWVUZQK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of MPPC involves several steps, including cyclization, functionalization, and condensation reactions. Researchers have explored various methods to efficiently construct substituted piperidines. These methods include hydrogenation, cyclization, cycloaddition, annulation, and multicomponent reactions .

Scientific Research Applications

Aurora Kinase Inhibition in Cancer Treatment

  • A study by ロバート ヘンリー, ジェームズ (2006) in "Molecular Cancer Therapeutics" discusses a compound structurally related to 1-Methyl-3-(3-(pyrazin-2-yl)propyl)piperidine-3-carboxylic acid, which inhibits Aurora A kinase and may be useful in cancer treatment (ロバート ヘンリー, ジェームズ, 2006).

Adhesion Molecule Inhibitors

  • Kaneko et al. (2004) in "Chemical & Pharmaceutical Bulletin" prepared novel piperidine carboxylic acid derivatives that inhibit adhesion molecules like ICAM-1. These molecules showed potent inhibitory activities in various inflammation and arthritis models in mice and rats (Kaneko et al., 2004).

Development of Heterocyclic Amino Acids

  • Matulevičiūtė et al. (2021) in "Molecules" synthesized a series of methyl 3- and 5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates, related to the compound . These are used as novel heterocyclic amino acids for building blocks in synthesis (Matulevičiūtė et al., 2021).

Supramolecular Synthons in Crystal Engineering

  • Vishweshwar et al. (2002) in "The Journal of Organic Chemistry" analyzed the crystal structures of pyrazinic acid and related compounds. They examined the carboxylic acid-pyridine supramolecular synthon, which is relevant in crystal engineering strategies (Vishweshwar et al., 2002).

Heterotricyclic Systems Synthesis

  • Savelli and Boido (1992) in "Journal of Heterocyclic Chemistry" worked on the synthesis of new dipyridopyrazines, which involve structures similar to this compound. Their work contributes to the understanding of tricyclic structures in chemistry (Savelli & Boido, 1992).

properties

IUPAC Name

1-methyl-3-(3-pyrazin-2-ylpropyl)piperidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-17-9-3-6-14(11-17,13(18)19)5-2-4-12-10-15-7-8-16-12/h7-8,10H,2-6,9,11H2,1H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFPDPAFXWVUZQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC(C1)(CCCC2=NC=CN=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-3-(3-(pyrazin-2-yl)propyl)piperidine-3-carboxylic acid
Reactant of Route 2
1-Methyl-3-(3-(pyrazin-2-yl)propyl)piperidine-3-carboxylic acid
Reactant of Route 3
1-Methyl-3-(3-(pyrazin-2-yl)propyl)piperidine-3-carboxylic acid
Reactant of Route 4
1-Methyl-3-(3-(pyrazin-2-yl)propyl)piperidine-3-carboxylic acid
Reactant of Route 5
Reactant of Route 5
1-Methyl-3-(3-(pyrazin-2-yl)propyl)piperidine-3-carboxylic acid
Reactant of Route 6
1-Methyl-3-(3-(pyrazin-2-yl)propyl)piperidine-3-carboxylic acid

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